molecular formula C12H17NO B14581251 2-Butanone, 3-(dimethylamino)-4-phenyl- CAS No. 61039-20-1

2-Butanone, 3-(dimethylamino)-4-phenyl-

Cat. No.: B14581251
CAS No.: 61039-20-1
M. Wt: 191.27 g/mol
InChI Key: SDTLLOXEQAFNRQ-UHFFFAOYSA-N
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Description

2-Butanone, 3-(dimethylamino)-4-phenyl- is an organic compound that belongs to the class of ketones It features a carbonyl group (C=O) bonded to two carbon atoms, one of which is part of a phenyl group, and the other is bonded to a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3-(dimethylamino)-4-phenyl- can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a ketone. In this case, the reaction between dimethylamine, formaldehyde, and 4-phenyl-2-butanone can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3-(dimethylamino)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or other amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butanone, 3-(dimethylamino)-4-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 3-(dimethylamino)-4-phenyl- involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Butanone: A simpler ketone without the dimethylamino and phenyl groups.

    3-(Dimethylamino)-2-butanone: Lacks the phenyl group but has similar reactivity.

    4-Phenyl-2-butanone: Lacks the dimethylamino group but retains the phenyl group.

Uniqueness

2-Butanone, 3-(dimethylamino)-4-phenyl- is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler counterparts .

Properties

CAS No.

61039-20-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(dimethylamino)-4-phenylbutan-2-one

InChI

InChI=1S/C12H17NO/c1-10(14)12(13(2)3)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3

InChI Key

SDTLLOXEQAFNRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)N(C)C

Origin of Product

United States

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